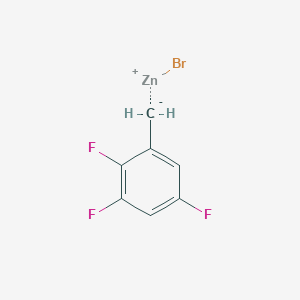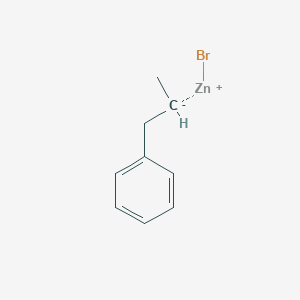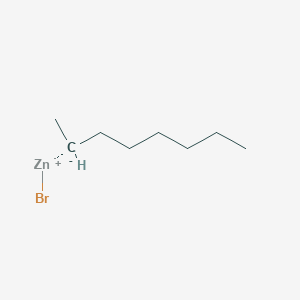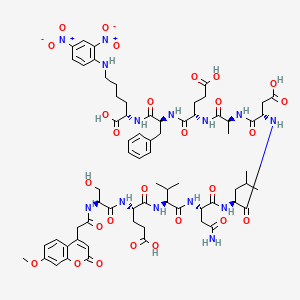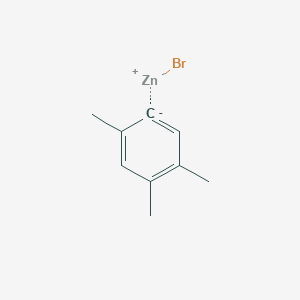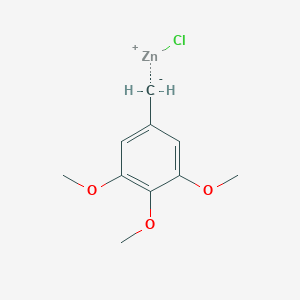
3,4,5-Trimethoxybenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxybenzylzinc chloride: is an organozinc compound that features a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a benzyl group bonded to zinc chloride
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing 3,4,5-Trimethoxybenzylzinc chloride involves the reaction of 3,4,5-Trimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation.
Transmetalation: Another method involves the transmetalation of 3,4,5-Trimethoxybenzylmagnesium chloride with zinc chloride. This reaction is usually carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or transmetalation processes, optimized for efficiency and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions:
Substitution Reactions: 3,4,5-Trimethoxybenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides are common electrophiles used in reactions with this compound.
Catalysts: Palladium or nickel catalysts are frequently employed in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Benzyl Compounds: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3,4,5-Trimethoxybenzylzinc chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: This compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
作用机制
Mechanism: The reactivity of 3,4,5-Trimethoxybenzylzinc chloride is primarily due to the presence of the zinc-carbon bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with various electrophiles.
Molecular Targets and Pathways:
Nucleophilic Attack: The nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new bonds.
Catalytic Cycles: In coupling reactions, the compound participates in catalytic cycles involving palladium or nickel, facilitating the formation of complex structures.
相似化合物的比较
3,4,5-Trimethoxybenzylmagnesium chloride: Similar in structure but contains a magnesium atom instead of zinc.
3,4,5-Trimethoxybenzyl lithium: Another related compound with lithium instead of zinc.
Uniqueness:
Reactivity: 3,4,5-Trimethoxybenzylzinc chloride offers a unique balance of reactivity and stability compared to its magnesium and lithium counterparts.
Applications: Its use in palladium-catalyzed cross-coupling reactions is particularly noteworthy, providing access to a wide range of complex organic molecules.
属性
IUPAC Name |
chlorozinc(1+);5-methanidyl-1,2,3-trimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O3.ClH.Zn/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXCOURYZSPKFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

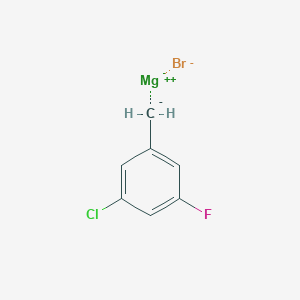
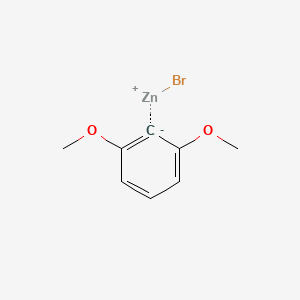
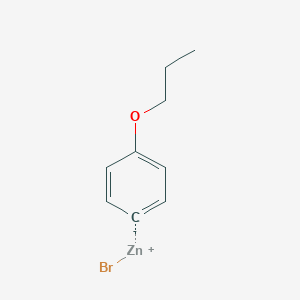
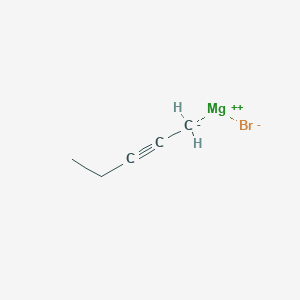
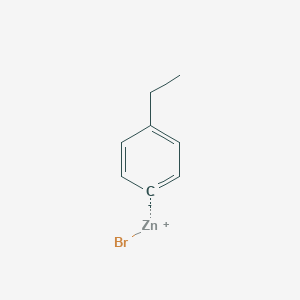
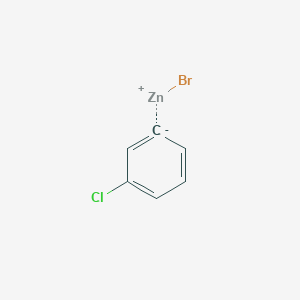
![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)
